Home > Products > Screening Compounds P41603 > 4-Ethoxyphenyl acetamide
4-Ethoxyphenyl acetamide - 40784-91-6

4-Ethoxyphenyl acetamide

Catalog Number: EVT-8617873
CAS Number: 40784-91-6
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

4-Ethoxyphenyl acetamide can be synthesized through various organic reactions, typically involving the acylation of 4-ethoxyaniline with acetic anhydride or acetyl chloride. The compound is also studied in relation to its derivatives and analogs for potential therapeutic applications.

Classification

This compound falls under the category of acetamides, which are derivatives of acetic acid where one hydrogen atom is replaced by an amine group. It is also classified as an aromatic compound due to the presence of the phenyl ring.

Synthesis Analysis

Methods

The synthesis of 4-ethoxyphenyl acetamide can be achieved through several methods:

  1. Acylation Reaction: The most common method involves the reaction of 4-ethoxyaniline with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This method allows for the introduction of the acetamide group efficiently.
  2. Alternative Routes: Other synthetic routes may include:
    • The use of coupling reactions involving pre-formed acetamide derivatives.
    • Employing microwave-assisted synthesis for enhanced reaction rates and yields.

Technical Details

The reaction conditions typically require controlled temperatures (usually around room temperature) and may involve purification steps such as recrystallization or chromatography to isolate the desired product in high purity.

Molecular Structure Analysis

Structure

The molecular formula for 4-ethoxyphenyl acetamide is C11H15NO2C_{11}H_{15}NO_2. The structural representation can be described as follows:

  • Ethoxy Group: Contributes to the hydrophobic character of the molecule.
  • Phenyl Ring: Provides aromatic stability and potential sites for further functionalization.
  • Acetamide Group: Contains a carbonyl (C=O) and an amine (NH) which are critical for biological activity.

Data

The compound's melting point, boiling point, and other physical properties can vary based on purity but typically fall within standard ranges for similar compounds. Spectroscopic data (NMR, IR) can confirm its structure by indicating functional groups present.

Chemical Reactions Analysis

Reactions

4-Ethoxyphenyl acetamide can undergo various chemical reactions, including:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form 4-ethoxyaniline and acetic acid.
  2. Nucleophilic Substitution: The nitrogen atom in the amide can act as a nucleophile in reactions with electrophiles.
  3. Oxidation/Reduction: Depending on reaction conditions, it may be oxidized to form more complex structures or reduced to simpler amines.

Technical Details

Reagents commonly used include:

  • Acids (for hydrolysis)
  • Electrophiles (for substitution reactions)
  • Oxidizing agents (like hydrogen peroxide)
Mechanism of Action

The mechanism of action for 4-ethoxyphenyl acetamide involves its interaction with biological targets. The amide group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. For instance, it may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.

Process

Research indicates that compounds with similar structures often exhibit interactions with neurotransmitter receptors or enzymes involved in inflammation and pain pathways, suggesting potential analgesic or anti-inflammatory properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.
  • Melting Point: Generally falls within the range typical for similar compounds, often around 100–120 °C.

Chemical Properties

  • Stability: Generally stable under normal conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong acids/bases and can participate in various organic transformations.
Applications

4-Ethoxyphenyl acetamide has several scientific uses:

  1. Medicinal Chemistry: Investigated as a lead compound for developing new pharmaceuticals targeting pain relief and inflammation.
  2. Organic Synthesis: Serves as a versatile building block for synthesizing more complex organic molecules.
  3. Material Science: Potential applications in creating polymers or other materials due to its structural properties.
Historical Context and Evolution in Pharmacological Research

Emergence as a Proto-Analgesic in Early Synthetic Pharmaceuticals

4-Ethoxyphenyl acetamide, systematically named N-(4-ethoxyphenyl)acetamide and universally known as phenacetin, emerged as a landmark compound in pharmaceutical history following its first synthesis in 1878 by American chemist Harmon Northrop Morse [2] [4]. This white crystalline solid (molecular formula C₁₀H₁₃NO₂, molecular weight 179.22 g/mol) represented a revolutionary advancement as one of the earliest synthetic fever reducers and pain relievers not derived from natural opiates [1] [2]. Its introduction to the therapeutic market in 1887 by Bayer in Elberfeld, Germany, marked the dawn of modern synthetic pharmacology, providing clinicians with a chemically engineered alternative to plant-derived analgesics [2] [4].

Phenacetin's physicochemical properties—including moderate water solubility (766 mg/L at 25°C) and lipophilicity (log Kow 1.58)—facilitated its formulation into oral medications [5] [6]. By the early 20th century, it became a cornerstone in multicomponent analgesic preparations, most notably in "A.P.C." formulations combining Aspirin (acetyl salicylic acid), Phenacetin, and Caffeine [1] [2]. These mixtures dominated global markets for decades, with phenacetin comprising 150-300 mg per dosage unit in various commercial products [1]. Its mechanism, initially attributed to spinal sensory tract depression and antipyretic action on hypothalamic temperature regulation, established the pharmacological template for subsequent non-opioid drug development [2] [7].

Table 1: Key Physicochemical Properties of 4-Ethoxyphenyl Acetamide (Phenacetin)

PropertyValueReference Source
Molecular FormulaC₁₀H₁₃NO₂ [1] [2]
Molecular Weight179.22 g/mol [1]
Melting Point134–137.5°C [2]
Water Solubility (25°C)0.766 g/L [5] [6]
Partition Coefficient (Log Kow)1.58 [5]
Vapor Pressure (25°C)6.29 × 10⁻⁷ mm Hg [5]

Role in the Development of Non-Opioid Analgesic Paradigms

Phenacetin fundamentally reshaped analgesic research by demonstrating that potent pain relief could be achieved without narcotic properties or anti-inflammatory effects [2] [4]. This distinction positioned it as the prototype for a new therapeutic class, catalyzing investigation into structurally related compounds. Crucially, pharmacologists discovered that phenacetin underwent extensive hepatic biotransformation to paracetamol (acetaminophen) through O-deethylation—an observation that redirected research toward this active metabolite [2] [4] [7]. This metabolic pathway, confirmed in the mid-20th century, revealed that phenacetin served as a prodrug for acetaminophen, explaining its therapeutic efficacy [4] [7].

The compound's clinical success stimulated systematic exploration of aniline derivative structure-activity relationships. Researchers methodically modified the ethoxy substituent and acetamide group, leading to optimized compounds with improved safety profiles [4]. This structure-based optimization paradigm directly yielded acetaminophen as a superior successor, leveraging phenacetin's core molecular scaffold while eliminating its metabolic liabilities [2] [4]. By the 1950s, phenacetin had established the pharmacological validity of the p-aminophenol derivative class, providing the conceptual foundation for all subsequent non-opioid, non-anti-inflammatory analgesic development [4] [7].

Table 2: Key Events in Non-Opioid Analgesic Development Influenced by Phenacetin

YearEventScientific Impact
1878First synthesis by Harmon Northrop MorseDemonstrated synthetic accessibility of aniline-based analgesics
1887Commercial introduction by BayerValidated clinical efficacy of purely synthetic non-opioid analgesics
1893Joseph von Mering's evaluation of paracetamol (ignored)Missed opportunity to develop safer metabolite earlier
1940sDiscovery of phenacetin's metabolic conversion to paracetamolRevealed prodrug mechanism and redirected research focus
1950sStructure-activity studies of aniline derivativesEstablished molecular optimization principles for next-gen analgesics

Transition from Therapeutic Use to Regulatory Prohibition: Case Studies

The decline of phenacetin represents one of pharmacology's most significant regulatory reversals, spanning decades of accumulating epidemiological evidence. Initial concerns emerged in the 1950s linking prolonged high-dose consumption (≥1g/day for ≥3 years) to renal papillary necrosis and interstitial nephritis [1] [4]. By the 1960s, case reports increasingly associated phenacetin with urothelial carcinomas, particularly in the renal pelvis, triggering formal carcinogenicity reviews [1] [5]. The International Agency for Research on Cancer (IARC) evaluated phenacetin in multiple monographs, culminating in a Group 1 classification ("carcinogenic to humans") based on sufficient evidence of renal pelvis and bladder carcinogenicity in humans [1] [5].

This toxicological evidence precipitated a global regulatory cascade. Canada initiated withdrawals in 1973, followed by Australia (1977), the United Kingdom (1980), Germany (1986), and finally the United States in 1983 through Food and Drug Administration mandate [1] [2] [5]. The U.S. Federal Register formally announced the prohibition of phenacetin-containing drugs in October 1983, citing "unacceptable levels of interstitial nephritis and potential risks of tumorigenicity" [2] [4]. This regulatory timeline demonstrates how evolving toxicological understanding transformed a first-in-class therapeutic into a prohibited substance.

Notably, reformulation efforts preserved brand legacy while eliminating risks. Roche's Saridon transitioned to propyphenazone/paracetamol/caffeine, and Coricidin removed phenacetin while maintaining market presence [2]. These case studies illustrate pharmaceutical adaptation to safety evidence, repurposing established brands through pharmacologically safer alternatives while retiring the problematic compound. Post-withdrawal, phenacetin persists only in specialized non-therapeutic applications: as a stabilizer in hydrogen peroxide-based hair products (Canada), a laboratory reagent, and occasionally as an adulterant in illicit substances due to similar physical properties to cocaine [2] [5].

Table 3: International Regulatory Withdrawal Timeline for Phenacetin

CountryYear of WithdrawalKey Regulatory Actions
Canada1973Early withdrawal based on nephropathy concerns
Australia1977Legal ban on analgesic mixtures containing phenacetin
United Kingdom1980Market withdrawal following IARC evaluations
Belgium1987Post-unified European market alignment
Germany (West)1986Market ban before national reunification
Denmark1985Nordic coordinated withdrawal
United States1983FDA mandate (Federal Register Vol. 48, No. 194)
Czech Republic2000sRecent market removal
Hungary*-Exception: Still available as "Antineuralgica" and "Dolor" as of 2008 assessment [1]

Properties

CAS Number

40784-91-6

Product Name

4-Ethoxyphenyl acetamide

IUPAC Name

2-(4-ethoxyphenyl)acetamide

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-2-13-9-5-3-8(4-6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H2,11,12)

InChI Key

XMZWBPRUYJYJJV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.